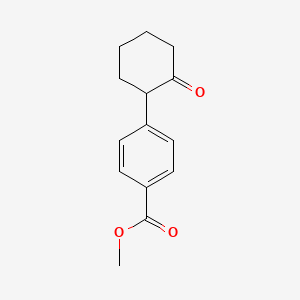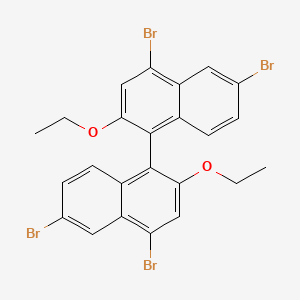
Agn-PC-0nhzut
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0nhzut is a chemical compound with the molecular formula C24H18Br4O2. It contains a total of 51 bonds, including 33 non-hydrogen bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 2 aromatic ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0nhzut would likely involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0nhzut can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms in this compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Agn-PC-0nhzut involves its interaction with molecular targets through its aromatic rings and bromine atoms. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with proteins or nucleic acids, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Agn-PC-0nhzut include other brominated aromatic compounds and those with similar molecular structures, such as:
AGN-PC-0NHZWP: A related compound with a different molecular mass.
AGN-PC-0CUK9P: Another compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of aromatic rings and bromine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions.
Propriétés
Numéro CAS |
1073193-83-5 |
|---|---|
Formule moléculaire |
C24H18Br4O2 |
Poids moléculaire |
658.0 g/mol |
Nom IUPAC |
4,6-dibromo-1-(4,6-dibromo-2-ethoxynaphthalen-1-yl)-2-ethoxynaphthalene |
InChI |
InChI=1S/C24H18Br4O2/c1-3-29-21-11-19(27)17-9-13(25)5-7-15(17)23(21)24-16-8-6-14(26)10-18(16)20(28)12-22(24)30-4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
LRTYZQQJVLPUDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C2C=C(C=CC2=C1C3=C4C=CC(=CC4=C(C=C3OCC)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)


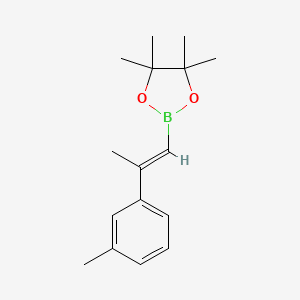
![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)
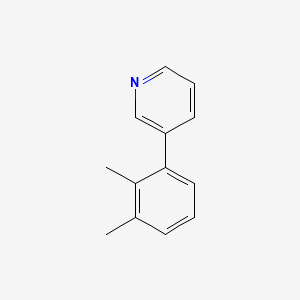
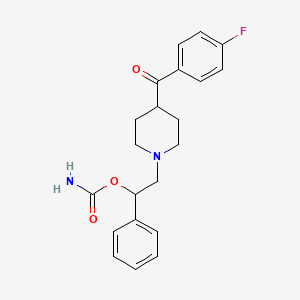
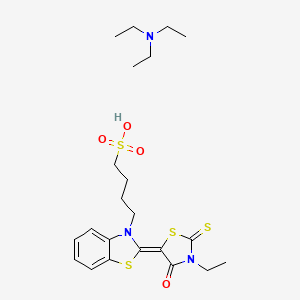
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
